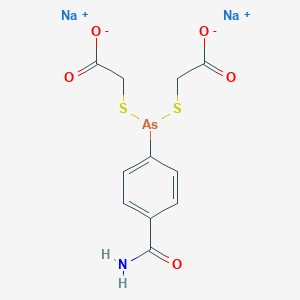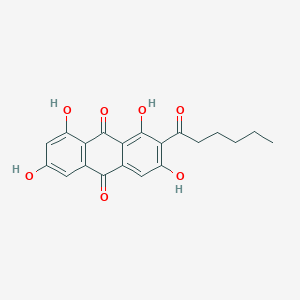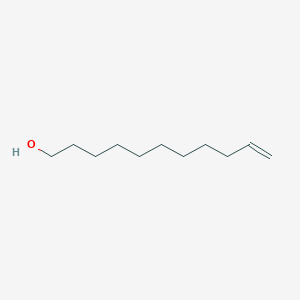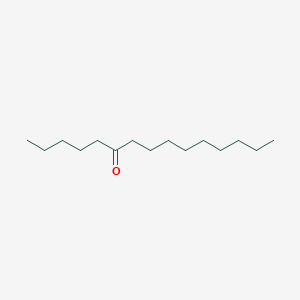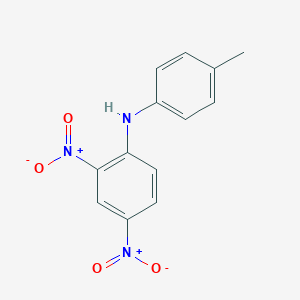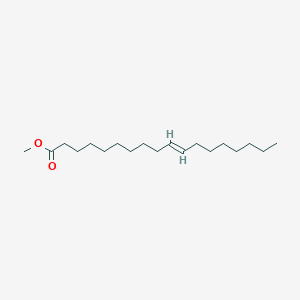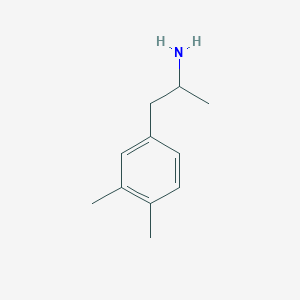
Xylopropamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylopropamine is a stimulant drug that belongs to the amphetamine family. It is a derivative of methamphetamine and has been used in scientific research to study the effects of amphetamines on the human body. Xylopropamine is a potent stimulant that has been found to have a similar mechanism of action to other amphetamines.
作用机制
The mechanism of action of Xylopropamine is similar to that of other amphetamines. It works by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased arousal, alertness, and focus. Xylopropamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
未来方向
There are several future directions for research involving Xylopropamine. One area of interest is the development of new drugs that target the same neurotransmitter systems as Xylopropamine. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body. Finally, research into the use of Xylopropamine as a treatment for certain medical conditions such as attention deficit hyperactivity disorder (ADHD) may also be of interest.
Conclusion:
Xylopropamine is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the human body. It has a similar mechanism of action to other amphetamines and has been found to produce reliable and consistent results in test subjects. Xylopropamine has several advantages for use in lab experiments, but also has limitations due to its status as a controlled substance. Future research into Xylopropamine may involve the development of new drugs targeting the same neurotransmitter systems, the study of long-term effects of amphetamine use, and the use of Xylopropamine as a treatment for medical conditions such as ADHD.
生化和生理效应
Xylopropamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Xylopropamine also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. It has also been found to increase the release of stress hormones such as cortisol.
实验室实验的优点和局限性
Xylopropamine has several advantages for use in lab experiments. It is a potent stimulant that produces a reliable and consistent response in test subjects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Xylopropamine has several limitations. It is a controlled substance, making it difficult to obtain for research purposes. It is also a potent stimulant that can produce adverse effects in test subjects if not used properly.
合成方法
The synthesis of Xylopropamine involves a series of chemical reactions that transform starting materials into the final product. The synthesis of Xylopropamine is a complex process that requires specialized knowledge and expertise. The most common method of synthesizing Xylopropamine involves the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride. This reaction produces a racemic mixture of Xylopropamine, which can be separated into its enantiomers using chiral chromatography.
科学研究应用
Xylopropamine has been used in scientific research to study the effects of amphetamines on the human body. It has been found to have a similar mechanism of action to other amphetamines, making it a useful tool for studying the effects of these drugs. Xylopropamine has been used to study the effects of amphetamines on dopamine and norepinephrine release in the brain. It has also been used to study the effects of amphetamines on cognitive function and behavior.
属性
CAS 编号 |
102-31-8 |
|---|---|
产品名称 |
Xylopropamine |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI 键 |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



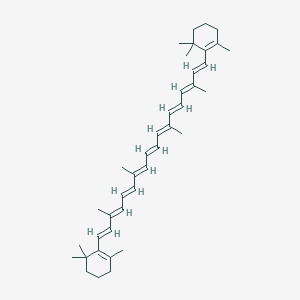
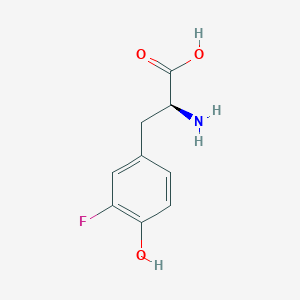
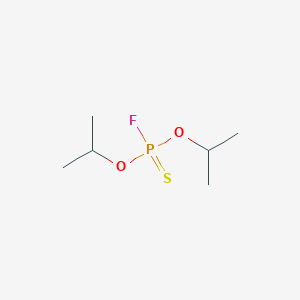
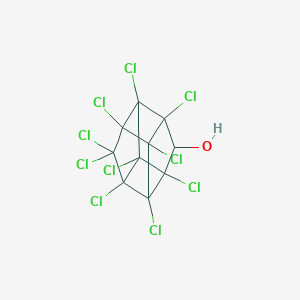


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
